molecular formula C11H10OS B1339243 (4-(Thiophen-3-yl)phenyl)methanol CAS No. 160278-20-6

(4-(Thiophen-3-yl)phenyl)methanol

Cat. No. B1339243
M. Wt: 190.26 g/mol
InChI Key: KEHJEXSFOWCTHM-UHFFFAOYSA-N
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Description

“(4-(Thiophen-3-yl)phenyl)methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Hydrogen Production via Methanol Thermochemical Conversion

Research has identified methanol as a significant hydrogen carrier that can produce high-purity hydrogen, highlighting the importance of catalyst development and reactor technology in enhancing hydrogen production efficiency. Copper-based catalysts, noted for their activity and selectivity towards CO2, are central to this discussion, despite challenges with deactivation and stability. Innovations in reactor designs, such as porous copper fiber sintered-felt and monolith structures, have been explored to improve performance and energy efficiency, underscoring the potential of methanol in the hydrogen economy (García et al., 2021).

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Its presence, initially discovered during thermal aging tests of oil-immersed insulating papers, has since been confirmed in field samples. This application of methanol underscores its role as an indicator of cellulosic insulation degradation, contributing to the maintenance and reliability of power infrastructure (Jalbert et al., 2019).

Catalysis and Methanol Oxidation

The role of methanol in catalytic processes, particularly in fuel cells and as a clean-burning fuel, emphasizes the significance of understanding its oxidation mechanisms. Research has delved into the optimization of catalysts for methanol oxidation, exploring the impact of various metals and alloys to enhance selectivity and reduce emissions. This area of study is crucial for the advancement of methanol as a sustainable alternative fuel source (Heinzel & Barragán, 1999).

Methanol in Spark Ignition Engines

The utilization of methanol in internal combustion engines presents an opportunity to reduce vehicular emissions and improve fuel efficiency. Studies have analyzed the properties of methanol from the perspective of spark ignition (SI) and compression ignition (CI) engines, demonstrating methanol's potential as a primary fuel or additive. This research contributes to the ongoing effort to develop more environmentally friendly and efficient automotive technologies (Kowalewicz, 1993).

properties

IUPAC Name

(4-thiophen-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJEXSFOWCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569821
Record name [4-(Thiophen-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiophen-3-yl)phenyl)methanol

CAS RN

160278-20-6
Record name [4-(Thiophen-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (2.0 M THF solution, 3.92 mL, 7.84 mmol) in dry THF (6.0 mL), commercially available 4-(3-thienyl)-benzoic acid (0.4 g, 1.96 mmol) in dry THF (30 mL) was added dropwise. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.30 mL), 3.0 M KOH solution (0.30 mL) and H2O (1.0 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness, affording the title compound (0.222 g, 65%), which was used in the next step without any further purification. 1H NMR (DMSO-d6): δ 4.51 (d, J=5.75 Hz, 2H), 5.17 (t, J=5.75 Hz, 1H), 7.35 (d, J=8.1 Hz, 2H), 7.52-7.57 (m, 1H), 7.63 (dd, J=2.9, 5.0 Hz, 1H), 7.67 (d, J=8.1 Hz, 2H), 7.81-7.86 (m, 1H).
Quantity
3.92 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of methyl (4-thien-3-yl)benzoate (552 g, 1.60 mmol) in THF (5 mL) at 0° C. was added 1.0 M lithium aluminum hydride in diethyl ether (1.60 mL, 1.60 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and quenched by dropwise addition of water (0.10 mL), 4 N aq. NaOH (0.10 mL), and water (0.30 mL). The reaction was filtered through a pad of Celite and the filtrate evaporated in vacuo. The title compound was obtained as an oil and was used without furthur purification.
Quantity
552 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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